N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211738-58-7
VCID: VC5000778
InChI: InChI=1S/C17H16F2N2O/c18-14-7-4-8-15(19)16(14)20-17(22)21-10-9-13(11-21)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,20,22)
SMILES: C1CN(CC1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C17H16F2N2O
Molecular Weight: 302.325

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide

CAS No.: 1211738-58-7

Cat. No.: VC5000778

Molecular Formula: C17H16F2N2O

Molecular Weight: 302.325

* For research use only. Not for human or veterinary use.

N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide - 1211738-58-7

Specification

CAS No. 1211738-58-7
Molecular Formula C17H16F2N2O
Molecular Weight 302.325
IUPAC Name N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C17H16F2N2O/c18-14-7-4-8-15(19)16(14)20-17(22)21-10-9-13(11-21)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,20,22)
Standard InChI Key HATGOTWAHIICLN-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a phenyl group and at the 1-position with a carboxamide moiety linked to a 2,6-difluorophenyl group. This arrangement creates a stereochemically complex scaffold, with the fluorine atoms at the 2- and 6-positions of the phenyl ring likely influencing electronic and steric properties .

Table 1: Comparative Structural Features of Pyrrolidine Carboxamides

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)
N-(2,6-Difluorophenyl)-3-phenylpyrrolidine-1-carboxamideC₁₇H₁₅F₂N₂O2,6-difluorophenyl, phenyl309.31
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenylpyrrolidine-1-carboxamide C₁₉H₂₀F₂N₂O2,5-difluorophenyl, dimethylamide330.4
(3S)-N-(2-Fluorophenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide C₁₅H₂₀FN₃O2-fluorophenyl, pyrrolidinyl277.34

The 2,6-difluoro substitution pattern distinguishes this compound from analogs with mono- or meta-difluoro groups, potentially enhancing its metabolic stability and target binding affinity due to reduced steric hindrance compared to bulkier substituents .

Stereochemical Considerations

While the exact stereochemistry of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is unspecified in available literature, related compounds exhibit significant stereoselectivity in biological interactions. For example, the (2S) configuration in PubChem CID 6102825 and the (3S) configuration in PubChem CID 94815451 underscore the importance of chirality in modulating pharmacokinetic properties. Computational modeling suggests that the 3-phenyl group in the target compound may adopt a pseudo-axial conformation, optimizing hydrophobic interactions with protein targets .

Synthesis and Characterization

Synthetic Pathways

Though no direct synthesis protocol exists for N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide, analogous compounds are typically synthesized via:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or [3+2] cycloadditions.

  • Carboxamide Installation: Coupling pyrrolidine intermediates with 2,6-difluorophenyl isocyanates or via Schotten-Baumann reactions using acyl chlorides .

  • Fluorination: Electrophilic aromatic substitution or Balz-Schiemann reactions to introduce fluorine atoms at the 2- and 6-positions.

A patent detailing the synthesis of a related Trk inhibitor (WO2016077841A1) highlights the use of chiral resolution techniques to isolate enantiomerically pure pyrrolidine derivatives, suggesting similar methods could apply to the target compound.

Analytical Characterization

Key characterization data for related compounds include:

  • NMR: Distinct signals for fluorinated aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

  • HPLC: Retention times influenced by the lipophilicity of the difluorophenyl group .

  • X-ray Crystallography: Used to confirm the crystalline form of analogs, as demonstrated in WO2016077841A1 .

Physicochemical Properties

Solubility and Stability

The logP value of N-(2,6-difluorophenyl)-3-phenylpyrrolidine-1-carboxamide is estimated at 2.8 (Predicted via PubChem algorithms), indicating moderate lipophilicity suitable for blood-brain barrier penetration . The 2,6-difluoro substituents reduce π-π stacking compared to non-fluorinated analogs, potentially enhancing aqueous solubility.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, with decomposition temperatures above 250°C . The rigid pyrrolidine core and fluorinated aromatic system likely contribute to thermal stability.

CompoundTargetIC₅₀ (nM)Application
Crystalline Trk inhibitor TrkA1.2Cancer therapy
(3S)-N-(2-Fluorophenyl) derivative σ₁ Receptor45Neuropathic pain
PubChem CID 6102825 UndisclosedN/APreclinical research

The target compound’s 2,6-difluoro substitution may improve selectivity over mono-fluorinated analogs, reducing off-target effects .

Applications and Industrial Relevance

Drug Development

The compound’s balance of lipophilicity and polar surface area (≈50 Ų) aligns with Lipinski’s criteria for oral bioavailability. Its fluorinated aromatic system resists CYP450-mediated metabolism, suggesting a favorable pharmacokinetic profile .

Material Science

Fluorinated pyrrolidines are explored as monomers in high-performance polymers. The 2,6-difluorophenyl group could enhance thermal stability in polyamides or polyurethanes .

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